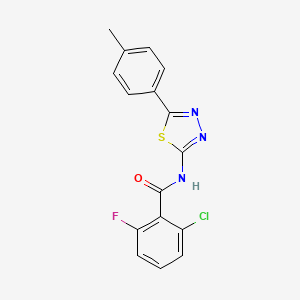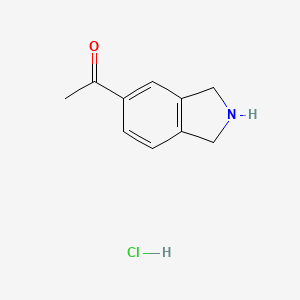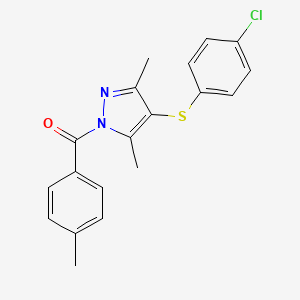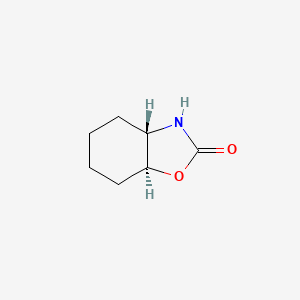![molecular formula C17H19ClN2O3 B2377562 methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate CAS No. 1333850-84-2](/img/structure/B2377562.png)
methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate is a chemical compound with potential applications in scientific research. It is commonly referred to as CIP-FP and is a fluorescent probe that can be used to label proteins and monitor their activity in live cells.
Wirkmechanismus
CIP-FP works by covalently binding to a cysteine residue on the protein of interest. The binding of CIP-FP causes a conformational change in the protein, which results in an increase in fluorescence. The fluorescence intensity can be monitored to track the activity of the protein in real-time.
Biochemical and Physiological Effects:
CIP-FP has been shown to have minimal effects on the biochemical and physiological properties of the proteins it labels. It does not affect protein function or stability and does not interfere with cellular processes. CIP-FP has also been shown to have minimal toxicity in live cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CIP-FP is its ability to label proteins in live cells, allowing for the monitoring of protein activity in real-time. CIP-FP is also highly specific for cysteine residues, which reduces the likelihood of non-specific binding. However, CIP-FP has some limitations, including its relatively high cost and the need for specialized equipment to monitor fluorescence.
Zukünftige Richtungen
There are several future directions for the use of CIP-FP in scientific research. One direction is the development of new probes that can label proteins with different properties, such as different amino acid residues. Another direction is the development of new imaging techniques that can be used to monitor protein activity in live cells with higher resolution and sensitivity. Finally, CIP-FP could be used in the development of new drugs that target specific proteins and their activity.
Synthesemethoden
CIP-FP can be synthesized using a multi-step process. The first step is the synthesis of 1-(1-chloroisoquinolin-3-yl)-propan-2-amine, which involves the reaction of 1-chloroisoquinoline with propan-2-amine. The second step is the synthesis of N-(propan-2-yl)formamide, which involves the reaction of propan-2-amine with formic acid. The final step is the synthesis of CIP-FP, which involves the reaction of 1-(1-chloroisoquinolin-3-yl)-propan-2-amine with N-(propan-2-yl)formamide and methyl 3-bromopropionate.
Wissenschaftliche Forschungsanwendungen
CIP-FP is a fluorescent probe that can be used to label proteins and monitor their activity in live cells. It has been used in various scientific research applications, including the study of protein-protein interactions, protein localization, and protein dynamics. CIP-FP has also been used to study the activity of enzymes, such as proteases and kinases.
Eigenschaften
IUPAC Name |
methyl 3-[(1-chloroisoquinoline-3-carbonyl)-propan-2-ylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11(2)20(9-8-15(21)23-3)17(22)14-10-12-6-4-5-7-13(12)16(18)19-14/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCWJLCRQQDMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)OC)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)
![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)
![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)


![5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377489.png)

![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)
![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)


![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)